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molecular formula C8H5F3O2 B167428 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone CAS No. 1823-63-8

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

Cat. No. B167428
M. Wt: 190.12 g/mol
InChI Key: IFNQIRKICGIWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09329185B2

Procedure details

2,2,2-Trifluoro-1-(4-hydroxy-phenyl)-ethanone (1) (4.1 g, 21.6 mmol) was dissolved in MeOH (50 mL) at 0° C. NaBH4 (1.6 g, 42.2 mmol) was slowly added to the above solution. After 20 minutes, the reaction mixture was quenched with 300 ml of 1M HCl. The mixture thus formed was extracted with ethyl acetate (3×100 mL). The combined organic phases were washed with H2O (3×100 mL), followed by brine (1×200 mL) and then dried over Na2SO4. The organic phase was collected by filtration and concentrated by rotary evaporation to yield a white solid. Recrystallization of the solid with CHCl3 yields intermediate compound (2) as fluffy white crystals (3.14 g, 76%). 1H-NMR (CD3OD): δ 7.28 (d, 2H, J=8.7 Hz), 6.78 (m, 2H), 4.89 (q, 1H, J=7.2 Hz); 19F NMR (CD3OD): δ −80.4 (d, J=7.2 Hz); 13C-NMR (CD3OD): δ 158.0, 128.9, 126.4, 125.2 (q, JCF=280 Hz), 114.9, 71.7 (q, JCF=31 Hz).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)=[O:4].[BH4-].[Na+]>CO>[F:1][C:2]([F:12])([F:13])[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
FC(C(=O)C1=CC=C(C=C1)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 300 ml of 1M HCl
CUSTOM
Type
CUSTOM
Details
The mixture thus formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The organic phase was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid with CHCl3

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C(O)C1=CC=C(C=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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